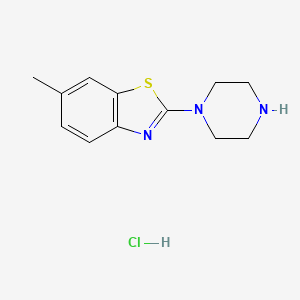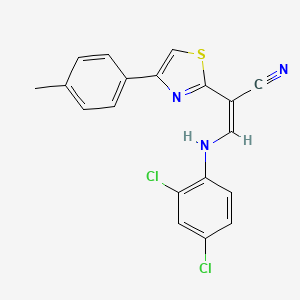![molecular formula C20H22N6O2 B2399218 (E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919027-45-5](/img/structure/B2399218.png)
(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C20H22N6O2 . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. A crystal structure of a similar compound in complex with a potent inhibitor and CoA shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. A series of substituted 1,2,4-triazino[5,6 b]indole-3-thioether molecules were identified as effective Eis inhibitors .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole-containing compounds exhibit promising anticancer potential. This specific scaffold has been investigated for its ability to inhibit cancer cell growth. Researchers have explored its interactions with biological receptors, including hydrogen bonding and dipole interactions. By targeting specific pathways or receptors, this compound could serve as a lead for developing novel anticancer drugs .
Antimicrobial Properties
The N–C–S linkage within the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Notably, compounds containing the 1,2,4-triazole group, such as Fluconazole and Anastrozole, have been used as antimicrobial agents. Investigating derivatives of this scaffold may lead to the discovery of more effective antimicrobial compounds .
Anti-inflammatory and Antioxidant Effects
1,2,4-Triazoles have demonstrated anti-inflammatory and antioxidant properties. These effects are crucial for managing various diseases, including inflammatory conditions. Researchers continue to explore novel synthetic routes to access 1,2,4-triazole derivatives with enhanced anti-inflammatory and antioxidant activities .
Analgesic Potential
The 1,2,4-triazole scaffold has also been investigated for its analgesic properties. Understanding its mechanism of action and optimizing its structure could lead to the development of pain-relieving medications .
Agrochemical Applications
Beyond pharmaceuticals, 1,2,4-triazoles find applications in agrochemistry. Researchers explore their potential as crop protection agents, herbicides, and fungicides. The unique structure of this scaffold allows for targeted interactions with specific enzymes or receptors in pests and pathogens .
Organic Catalysts
1,2,4-Triazoles serve as versatile organic catalysts. Their ability to facilitate chemical reactions makes them valuable in synthetic chemistry. Researchers investigate their use in promoting various transformations, such as cyclizations and functional group modifications .
Materials Science
The 1,2,4-triazole-containing scaffolds have relevance in materials science. Their unique properties may contribute to the development of functional materials, sensors, or coatings. Exploring their applications in this field remains an active area of research .
Direcciones Futuras
Future research could focus on further exploration of the antimicrobial properties of this compound, as well as its potential as an antiviral agent. The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Furthermore, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in a previous study .
Propiedades
IUPAC Name |
1-benzyl-7-[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-4-5-11-24-18(27)16-17(23(3)20(24)28)21-19-25(16)12-14(2)22-26(19)13-15-9-7-6-8-10-15/h4-10H,11-13H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKJFTZWNZXBB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)
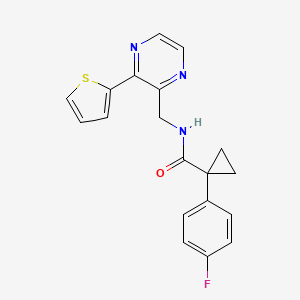

![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)
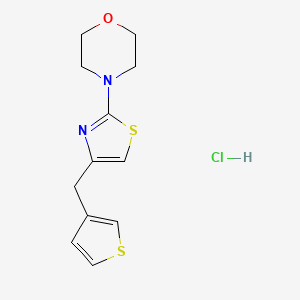
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)
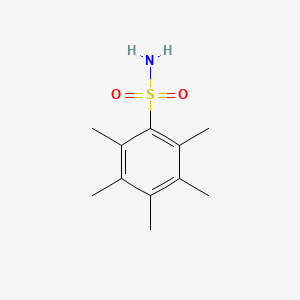
![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)
